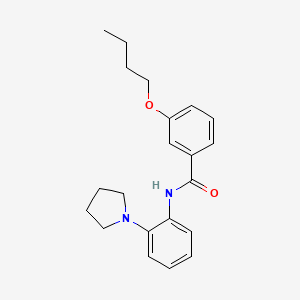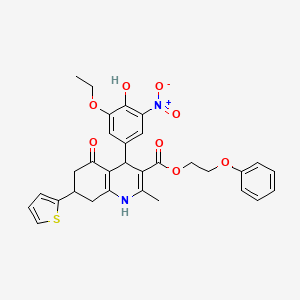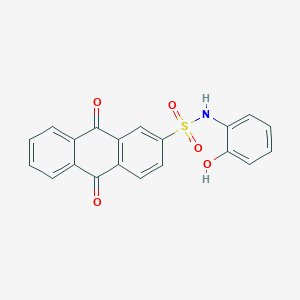![molecular formula C19H16ClN3O4 B11599330 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599330.png)
2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process:
Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Hydroxyphenyl Group: The next step involves the introduction of the 3-chloro-4-hydroxyphenyl group through a condensation reaction. This step requires precise control of temperature and pH to ensure the correct positioning of the substituents.
Final Coupling Reaction: The final step is the coupling of the imidazolidinone derivative with N-(3-methylphenyl)acetamide. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The imidazolidinone ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding Studies: Used to study protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Research: Investigated for its anti-inflammatory and anticancer properties.
Industry
Chemical Manufacturing: Used in the synthesis of other complex molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
類似化合物との比較
Similar Compounds
- 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
- 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide
Uniqueness
- Functional Group Positioning : The specific positioning of the chloro and hydroxy groups on the phenyl ring imparts unique chemical reactivity.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for targeted research.
特性
分子式 |
C19H16ClN3O4 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-3-2-4-13(7-11)21-17(25)10-23-18(26)15(22-19(23)27)9-12-5-6-16(24)14(20)8-12/h2-9,24H,10H2,1H3,(H,21,25)(H,22,27)/b15-9+ |
InChIキー |
PURWNPHDIVHOTE-OQLLNIDSSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B11599254.png)

![2-methylpropyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599260.png)
![2-[(2-furylmethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11599277.png)
![(2E)-N,3-bis(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11599278.png)

![ethyl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599292.png)
![3-(2-Methylphenyl)-1-(2-{[(2-methylphenyl)carbamoyl]amino}ethyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea (non-preferred name)](/img/structure/B11599295.png)
![(4Z)-4-[(3,4-diethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11599303.png)

![3-[({(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11599313.png)
![propyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11599326.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11599336.png)

